molecular formula C16H13NO3S B2730943 [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate CAS No. 880273-97-2

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate

Cat. No.: B2730943
CAS No.: 880273-97-2
M. Wt: 299.34
InChI Key: BNIBOFFUQQLYJY-UHFFFAOYSA-N
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Description

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate is a complex organic compound that features a thiophene ring, an isoxazole ring, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with dipolarophiles to form isoxazole rings . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-11-5-2-3-6-13(11)16(18)19-10-12-9-14(20-17-12)15-7-4-8-21-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIBOFFUQQLYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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